2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
BenchChem offers high-quality 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-14-5-7-17(9-15(14)2)26-23(29)13-32-24-19(12-25)18(11-22(28)27-24)16-6-8-20(30-3)21(10-16)31-4/h5-10,18H,11,13H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNKMXKPYYXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 347.39 g/mol
- CAS Number : 342594-67-6
- Structure : The compound features a tetrahydropyridine ring, a cyano group, and multiple aromatic substituents that may influence its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
-
Antiproliferative Activity :
- A study highlighted the antiproliferative effects of similar cyanopyridine derivatives. Compounds with structural similarities demonstrated significant inhibition of cancer cell lines with IC50 values below 30 nM .
- The presence of the dimethoxyphenyl moiety is crucial for enhancing antiproliferative activity as indicated by structure-activity relationship (SAR) studies.
- Antimicrobial Activity :
-
Cholinesterase Inhibition :
- Research into related compounds has demonstrated cholinesterase inhibitory activity, which could indicate potential use in treating neurodegenerative diseases like Alzheimer's.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiproliferative | IC50 < 30 nM | |
| Antimicrobial | Moderate to significant | |
| Cholinesterase Inhibition | Significant |
Detailed Research Findings
-
Antiproliferative Effects :
- In vitro studies have demonstrated that derivatives similar to this compound can induce G0/G1 cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 25 nM to 30 nM against pancreatic cancer cell lines .
- The mechanism involves dual inhibition of EGFR and BRAF pathways, which are critical in many cancers.
- Antimicrobial Studies :
-
Cholinesterase Inhibition :
- Related compounds have been shown to inhibit acetylcholinesterase effectively, suggesting that modifications to the structure could enhance this property. This is particularly relevant for developing treatments for Alzheimer’s disease where cholinesterase inhibitors are commonly used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
